molecular formula C10H11NO2 B14008106 2-Methyl-3-oxo-3-phenylpropanamide CAS No. 24956-48-7

2-Methyl-3-oxo-3-phenylpropanamide

Cat. No.: B14008106
CAS No.: 24956-48-7
M. Wt: 177.20 g/mol
InChI Key: KILJGOYISSXUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxo-3-phenylpropanamide is an organic compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxo-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of benzenepropanamide with methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-oxo-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound has a similar structure but includes an additional methyl group on the phenyl ring.

    Methyl 3-oxo-3-phenylpropanoate: This ester derivative shares the core structure but differs in functional groups.

Uniqueness

2-Methyl-3-oxo-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

24956-48-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C10H11NO2/c1-7(10(11)13)9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)

InChI Key

KILJGOYISSXUOS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.